molecular formula C5H5BrN2O2 B069453 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole CAS No. 165066-97-7

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B069453
CAS No.: 165066-97-7
M. Wt: 205.01 g/mol
InChI Key: JFYIHIPQJMAIPG-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that contains a bromoacetyl group attached to a 1,2,5-oxadiazole ring

Scientific Research Applications

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science:

Safety and Hazards

The safety data sheet for 3-(Bromoacetyl)coumarin indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole typically involves the bromination of 4-methyl-1,2,5-oxadiazole followed by acetylation. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Cyclization Reactions: The presence of the oxadiazole ring allows for potential cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.

    Oxidation and Reduction: Depending on the specific reaction, products can range from oxidized derivatives to reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

    3-(Bromoacetyl)coumarin: Another compound with a bromoacetyl group, used in the synthesis of bioactive heterocycles.

    4-Methyl-1,2,5-oxadiazole: The parent compound without the bromoacetyl group, used in various synthetic applications.

Uniqueness: 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is unique due to the combination of the bromoacetyl group and the oxadiazole ring, which imparts specific reactivity and potential for diverse chemical transformations

Properties

IUPAC Name

2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-3-5(4(9)2-6)8-10-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIHIPQJMAIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362836
Record name 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165066-97-7
Record name 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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